molecular formula C15H11ClO B1622145 1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one CAS No. 20426-48-6

1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one

Cat. No.: B1622145
CAS No.: 20426-48-6
M. Wt: 242.7 g/mol
InChI Key: CTOPNSVRZAUZGA-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one, also known as Clomiphene or Clomid, is a synthetic nonsteroidal compound that is widely used in scientific research. It was first synthesized in the 1950s and has since been used as a research tool in various fields of study, including reproductive biology, endocrinology, and pharmacology.

Scientific Research Applications

Molecular Structure and Spectroscopy

1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one and its derivatives have been extensively studied for their molecular structures using various spectroscopic methods. Research has highlighted the importance of Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray diffraction in determining the molecular structure and electronic properties of these compounds (Sheena Mary et al., 2015). These studies provide insight into the geometric parameters, vibrational wavenumbers, and the stability of molecules arising from hyper-conjugative interactions and charge delocalization.

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of this compound derivatives have been a significant area of research. The first hyperpolarizability of these compounds has been found to be substantial, indicating their potential use in NLO materials. This property is essential for applications in photonic and optoelectronic devices, where efficient light manipulation is required (Najiya et al., 2014).

Anticancer Activities

Some derivatives of this compound have been explored for their potential anticancer properties. A series of 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles, which include derivatives of this compound, have shown promising results against various cancer cell lines. The structural parameters and interactions with proteins like human serum albumin (HSA) have been investigated to understand their mechanism of action (Kalalbandi & Seetharamappa, 2015).

Antimicrobial Studies

Derivatives of this compound have also been studied for their antimicrobial activities. Through synthesis and characterization of these compounds, researchers have identified significant antimicrobial properties against various bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents (Balaji et al., 2016).

Corrosion Inhibition

Chalcone derivatives, including those of this compound, have been evaluated for their ability to inhibit corrosion of metals like carbon steel in acidic environments. Their adsorption properties and effectiveness as corrosion inhibitors highlight their potential application in protecting metal surfaces from corrosive substances (Thoume et al., 2021).

Chemical Reactivity and Docking Studies

The chemical reactivity of this compound derivatives has been studied using density functional theory, revealing insights into their electronic properties and potential as electron donor spots. Additionally, molecular docking studies have been conducted to evaluate their interactions with bacterial proteins, suggesting their potential in developing new antibacterial agents (Deghady et al., 2021).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOPNSVRZAUZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403126
Record name 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20426-48-6
Record name 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-CHLOROCHALCONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

By a procedure similar to that of example 1.59.1, starting from benzaldehyde and 3-chloroacetophenone, 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one was obtained as yellowish solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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